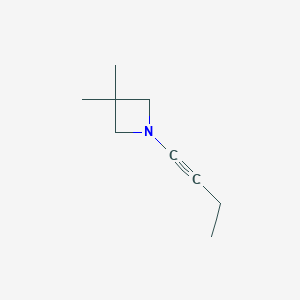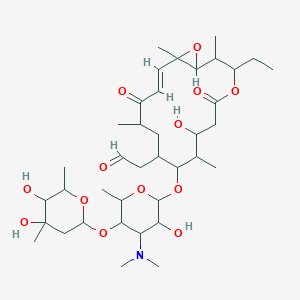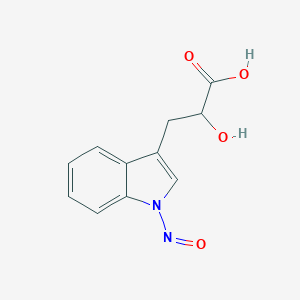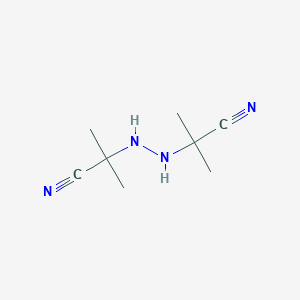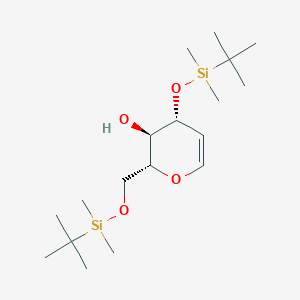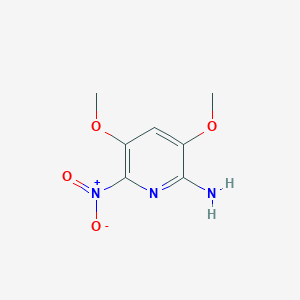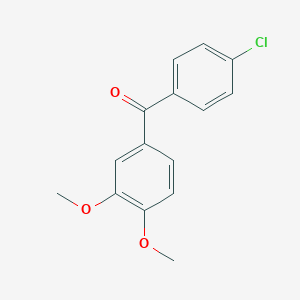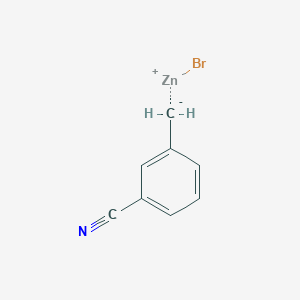
3-Cyanobenzylzinc bromide
描述
Synthesis Analysis
3-Cyanobenzylzinc bromide is typically synthesized through the reaction of cyanobenzyl halides with zinc metal in the presence of a suitable halogen exchange reagent. The process often involves the use of lithium chloride or magnesium turnings to activate the zinc, facilitating the formation of the organozinc compound. Such synthesis routes are noted for their efficiency in producing benzylzinc compounds that are pivotal in organic synthesis, including cross-coupling reactions (Harada, T., Kaneko, T., Fujiwara, T., & Oku, A., 1998).
Molecular Structure Analysis
The molecular structure of 3-Cyanobenzylzinc bromide is characterized by X-ray crystallography and spectroscopic methods, revealing insights into its geometry and electronic structure. Studies employing FT-IR, FT-Raman, UV–Visible spectroscopy, and NMR techniques provide detailed information on the molecular vibrations, electronic transitions, and chemical environment of the nuclei in this compound. These structural analyses are crucial for understanding the reactivity and interaction of 3-Cyanobenzylzinc bromide with other molecules (Raja, M., Muhamed, R., Muthu, S., Suresh, M., & Muthu, K., 2017).
Chemical Reactions and Properties
3-Cyanobenzylzinc bromide participates in various chemical reactions, serving as a versatile reagent in organic synthesis. Its utility in Negishi cross-coupling reactions, for instance, highlights its role in forming carbon-carbon bonds, an essential process for the synthesis of complex organic molecules. The compound's reactivity is influenced by its molecular structure, with the cyanobenzyl group offering unique electronic and steric properties that enhance its utility in synthesis (Hadei, N., Kantchev, E. A., O'Brien, C. J., & Organ, M. G., 2005).
科学研究应用
Photodynamic Cancer Therapy : A zinc phthalocyanine compound with high singlet oxygen quantum yield, including a derivative of 3-Cyanobenzylzinc bromide, shows potential for use in cancer treatment through photodynamic therapy due to its good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Peptide and Protein Structural Elucidation : The cyanogen bromide reaction, related to 3-Cyanobenzylzinc bromide, is useful for the structural elucidation of peptides and proteins. It helps in detecting multiple enzyme forms and identifying enzyme active sites (Gross, 1967).
Organic Electronics and Photovoltaics : A related ionic liquid crystal demonstrates promising mesomorphism and electrochemical behavior, indicating potential applications in organic electronics and photovoltaics (Dobbs et al., 2006).
Organic Synthesis and Catalysis : The 1,2-migration of arylzincates to functionalized p-substituted benzenes, a process involving 3-Cyanobenzylzinc bromide derivatives, shows potential applications in organic synthesis and catalysis (Harada, Kaneko, Fujiwara, & Oku, 1998).
Photoluminescent Properties : Derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide exhibit promising photoluminescent properties, which could be leveraged in photocatalysis and photocatalytic processes (Weng et al., 2018).
Anticancer Activity : Some newly synthesized compounds related to 3-Cyanobenzylzinc bromide have shown promising anticancer activity against various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Environmental Applications : Bromoxynil and related compounds are degraded under various anaerobic conditions, showcasing potential environmental applications (Knight, Berman, & Häggblom, 2003).
Biologically Interesting Compounds : The compound 2-amino-1,2,4-triazolo-[5,1-b][1,3]-benzothiazin-9-one, synthesized from derivatives of 3-Cyanobenzylzinc bromide, holds interest for biological studies (Liu, Shih, & Chern, 1988).
Affinity Chromatography : The conjugate of 3-Cyanobenzylzinc bromide effectively purifies certain enzymes by affinity chromatography, preventing inactive preparations from being adsorbed (Wilchek & Gorecki, 1969).
Chemical Analysis of Biological Samples : Pentafluorobenzyl bromide, a derivative, is used as a derivatization agent for sensitive analysis of inorganic anions and organophosphates in biological samples (Tsikas, 2017).
安全和危害
3-Cyanobenzylzinc bromide is classified as a hazardous substance. It is highly flammable and can cause serious eye irritation. It may also cause respiratory irritation, drowsiness, or dizziness. It is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment is advised .
属性
IUPAC Name |
bromozinc(1+);3-methanidylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N.BrH.Zn/c1-7-3-2-4-8(5-7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAJWWPVOOHMFV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)C#N.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303183 | |
| Record name | Bromo[(3-cyanophenyl)methyl]zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanobenzylzinc bromide | |
CAS RN |
117269-72-4 | |
| Record name | Bromo[(3-cyanophenyl)methyl]zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301303183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



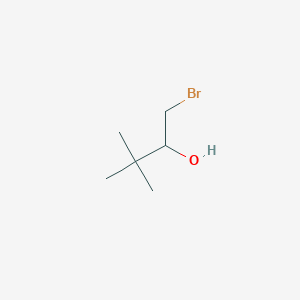
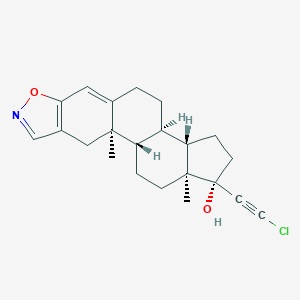
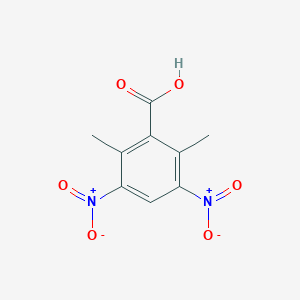
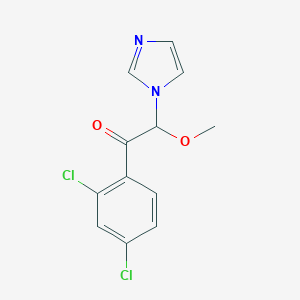
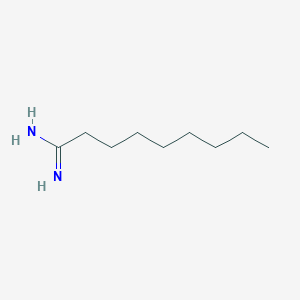
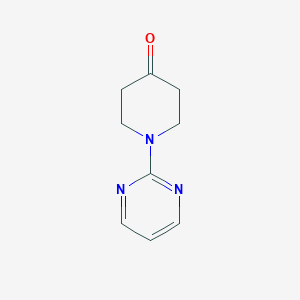
![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)
